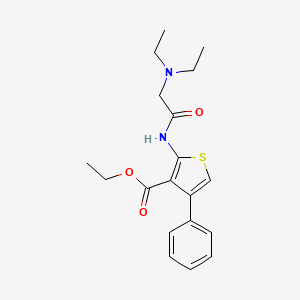

![molecular formula C12H13NO3 B2705376 2-[2-[(Prop-2-enoylamino)methyl]phenyl]acetic acid CAS No. 1509833-30-0](/img/structure/B2705376.png)

2-[2-[(Prop-2-enoylamino)methyl]phenyl]acetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-[2-[(Prop-2-enoylamino)methyl]phenyl]acetic acid, also known as fenamic acid, is a non-steroidal anti-inflammatory drug (NSAID) that is commonly used for pain relief and treatment of inflammation. It was first synthesized in the 1960s and has since been studied extensively for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.

Applications De Recherche Scientifique

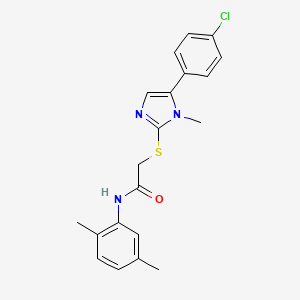

Microwave-Assisted Synthesis and Antimicrobial Activity

A study by Swarnkar, Ameta, and Vyas (2014) explored the microwave-assisted synthesis of pyrazole derivatives, including those related to the compound of interest, for their antibacterial and antifungal activities. This research illustrates the compound's relevance in developing new antimicrobial agents (Swarnkar, Ameta, & Vyas, 2014).

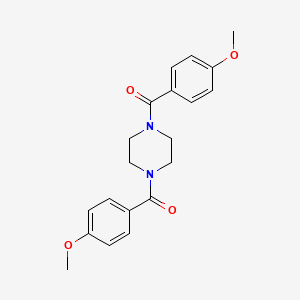

Enhanced Pseudocapacitance Performance

Kowsari et al. (2019) investigated derivatives of phenylglycine, a compound structurally related to 2-[2-[(Prop-2-enoylamino)methyl]phenyl]acetic acid, for their electrochemical properties. The study aimed at enhancing the pseudocapacitance performance of poly ortho aminophenol films, indicating the compound's potential in supercapacitor applications (Kowsari, Ehsani, Assadi, Safari, & Sajedi, 2019).

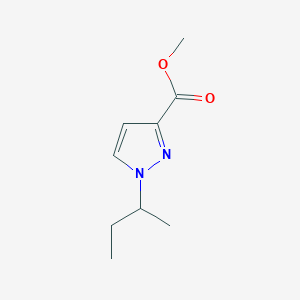

Novel Approach to Pyrrolo[2,1-b]thiazoles

Tverdokhlebov et al. (2003) developed a novel synthesis approach for pyrrolo[2,1-b]thiazoles, starting from substituted acetonitriles treated with mercaptoacetic acid. This research provides insights into synthetic methodologies that could potentially apply to derivatives of the compound (Tverdokhlebov, Resnyanska, Tolmachev, & Andrushko, 2003).

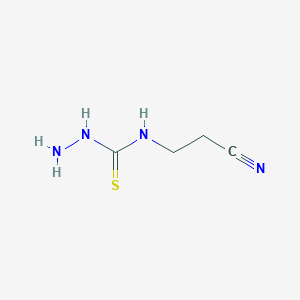

Structure, Acidity, and Alkali Carboxylates

Duarte-Hernández et al. (2015) reported on the structure, acidity, and the alkali carboxylates of a compound closely related to 2-[2-[(Prop-2-enoylamino)methyl]phenyl]acetic acid. Their work contributes to understanding the chemical properties and potential applications of such compounds in various fields (Duarte-Hernández et al., 2015).

Synthesis and Biological Activities of Prenylated Tyrosine Derivatives

Venkateswarlu, Panchagnula, and Subbaraju (2006) explored the synthesis and biological activities of prenylated tyrosine derivatives, highlighting the compound's potential in biological applications, including its antimicrobial and antioxidant activities (Venkateswarlu, Panchagnula, & Subbaraju, 2006).

Mécanisme D'action

Target of action

Aromatic compounds with similar structures have been found to interact with various receptors in the body .

Biochemical pathways

Aromatic compounds can participate in a variety of biochemical reactions, including those involved in signal transduction, enzyme inhibition, and gene regulation .

Propriétés

IUPAC Name |

2-[2-[(prop-2-enoylamino)methyl]phenyl]acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO3/c1-2-11(14)13-8-10-6-4-3-5-9(10)7-12(15)16/h2-6H,1,7-8H2,(H,13,14)(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITJQDQOTSWYRCB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)NCC1=CC=CC=C1CC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-(3-Fluorophenyl)-5,5-dimethylmorpholin-4-yl]prop-2-en-1-one](/img/structure/B2705294.png)

![(E)-N-[(5-Chloro-8-hydroxyquinolin-7-yl)methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2705301.png)

![N-(4-(4-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2705305.png)

![3-methyl-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2705306.png)

![(Z)-N-(6-chloro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-iodobenzamide](/img/structure/B2705310.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((5-(3,4-dimethoxyphenyl)-2-(4-ethoxyphenyl)-1H-imidazol-4-yl)thio)acetamide](/img/structure/B2705312.png)

![N-(2,6-difluorophenyl)-2-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide](/img/structure/B2705313.png)